molecular formula C19H23BrClNO B1374494 3-{2-[(5-Bromo[1,1'-biphenyl]-2-yl)oxy]-ethyl}piperidine hydrochloride CAS No. 1219967-24-4

3-{2-[(5-Bromo[1,1'-biphenyl]-2-yl)oxy]-ethyl}piperidine hydrochloride

Cat. No.: B1374494
CAS No.: 1219967-24-4
M. Wt: 396.7 g/mol
InChI Key: RELWEKCLZJKGLQ-UHFFFAOYSA-N
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Description

3-{2-[(5-Bromo[1,1’-biphenyl]-2-yl)oxy]-ethyl}piperidine hydrochloride is an organic compound that features a piperidine ring substituted with a bromo-biphenyl ether moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{2-[(5-Bromo[1,1’-biphenyl]-2-yl)oxy]-ethyl}piperidine hydrochloride typically involves a multi-step process. One common method includes the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

3-{2-[(5-Bromo[1,1’-biphenyl]-2-yl)oxy]-ethyl}piperidine hydrochloride can undergo various types of chemical reactions, including:

    Substitution reactions: The bromine atom on the biphenyl ring can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and reduction reactions: The compound can undergo oxidation or reduction, depending on the reagents and conditions used.

    Hydrolysis: The ether linkage can be hydrolyzed under acidic or basic conditions.

Common Reagents and Conditions

    Substitution reactions: Common reagents include nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride are commonly employed.

    Hydrolysis: Acidic or basic conditions, such as hydrochloric acid or sodium hydroxide, are used.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of substituted biphenyl derivatives, while oxidation or reduction can modify the functional groups present on the molecule.

Scientific Research Applications

3-{2-[(5-Bromo[1,1’-biphenyl]-2-yl)oxy]-ethyl}piperidine hydrochloride has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound can be used in studies involving receptor binding and signal transduction pathways.

    Industry: It may be used in the development of new materials or as an intermediate in the synthesis of other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-{2-[(5-Bromo[1,1’-biphenyl]-2-yl)oxy]-ethyl}piperidine hydrochloride involves its interaction with specific molecular targets. The biphenyl ether moiety may interact with hydrophobic pockets in proteins, while the piperidine ring can form hydrogen bonds or ionic interactions with amino acid residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 3-{2-[(4-Bromo[1,1’-biphenyl]-2-yl)oxy]-ethyl}piperidine hydrochloride
  • 3-{2-[(5-Chloro[1,1’-biphenyl]-2-yl)oxy]-ethyl}piperidine hydrochloride
  • 3-{2-[(5-Methyl[1,1’-biphenyl]-2-yl)oxy]-ethyl}piperidine hydrochloride

Uniqueness

The uniqueness of 3-{2-[(5-Bromo[1,1’-biphenyl]-2-yl)oxy]-ethyl}piperidine hydrochloride lies in the presence of the bromo substituent on the biphenyl ring, which can significantly influence its reactivity and interaction with biological targets. This makes it a valuable compound for exploring new chemical reactions and biological pathways.

Properties

IUPAC Name

3-[2-(4-bromo-2-phenylphenoxy)ethyl]piperidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22BrNO.ClH/c20-17-8-9-19(18(13-17)16-6-2-1-3-7-16)22-12-10-15-5-4-11-21-14-15;/h1-3,6-9,13,15,21H,4-5,10-12,14H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RELWEKCLZJKGLQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CNC1)CCOC2=C(C=C(C=C2)Br)C3=CC=CC=C3.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23BrClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1219967-24-4
Record name Piperidine, 3-[2-[(5-bromo[1,1′-biphenyl]-2-yl)oxy]ethyl]-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1219967-24-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

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